molecular formula C8H17N3O B13832761 N,N-Dimethyl-2-(piperazin-2-yl)acetamide CAS No. 368441-83-2

N,N-Dimethyl-2-(piperazin-2-yl)acetamide

Cat. No.: B13832761
CAS No.: 368441-83-2
M. Wt: 171.24 g/mol
InChI Key: GWNQFJKAGNQOLY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-2-yl)acetamide is a distinct organic molecule that, while cataloged, remains a subject of niche interest compared to its more extensively studied structural isomers. nih.gov Its defining features are a piperazine (B1678402) ring substituted at a carbon atom (the 2-position) with an N,N-dimethylacetamide group. This structural arrangement distinguishes it from the more commonly researched 1-substituted piperazines, where functional groups are attached to one of the nitrogen atoms. researchgate.net The study of this specific compound is emblematic of a broader effort in medicinal chemistry to explore the full chemical space offered by versatile scaffolds like piperazine.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
IUPAC NameThis compound
CAS Number1019648-56-1
Topological Polar Surface Area44.6 Ų
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Piperazine derivatives are a cornerstone of medicinal chemistry, recognized for their prevalence in a vast number of biologically active compounds. researchgate.net The six-membered ring containing two nitrogen atoms at opposite positions provides a unique combination of structural rigidity and conformational flexibility. This heterocycle is often considered a "privileged scaffold" because it can interact with multiple biological targets and its physicochemical properties can be readily tuned through substitution. mdpi.com

The structural significance of this compound lies in its substitution pattern. Unlike the majority of piperazine-based drugs where substituents are placed on the nitrogen atoms (positions 1 and 4), this compound features a carbon-linked (C-linked) substituent at the 2-position. This choice has profound conformational implications. Research into other 2-substituted piperazines has shown that the substituent's preference for an axial or equatorial position on the ring can significantly influence the molecule's three-dimensional shape. nih.gov This conformational preference is critical as it dictates how the molecule can orient itself to bind with a biological target, such as a receptor or enzyme. nih.gov The axial conformation in 1-acyl-2-substituted piperazines, for instance, has been found to be the preferred orientation, a factor that can be stabilized by intramolecular hydrogen bonds and which may mimic the spatial arrangement of other known bioactive molecules. nih.gov

The two core structural components of the title compound, the piperazine ring and the amide group, each have a rich history in chemical science. The piperazine motif was first introduced to medicine as an anthelmintic agent for treating worm infections. wisdomlib.org Its simple structure and unique properties soon led to its incorporation into a wide array of therapeutics targeting different diseases. mdpi.comwisdomlib.org

The amide bond is arguably one of the most important functional groups in biology and medicinal chemistry. It forms the backbone of peptides and proteins and is present in approximately a quarter of all marketed pharmaceuticals. The stability of the amide bond, combined with its ability to act as both a hydrogen bond donor and acceptor, makes it an ideal linker for connecting different pharmacophoric elements within a drug molecule. The strategic use of amide groups is central to designing molecules with desired structural integrity and interaction capabilities.

While specific research on this compound is not extensively documented, the research aims for this compound can be inferred from studies on the broader class of piperazine-2-carboxamides. A primary goal in this area is the synthesis of chemical libraries for high-throughput screening against various biological targets. nih.gov The systematic creation of diverse sets of related compounds, such as piperazine-2-carboxamide (B1304950) derivatives, allows researchers to efficiently search for new lead compounds in drug discovery. nih.govgoogle.com

Investigations into structurally similar piperazine-2-carboxylic acid derivatives have identified promising activity as cholinesterase inhibitors, suggesting a potential application in neurodegenerative diseases like Alzheimer's. nih.gov Therefore, a key research aim for this compound would be to evaluate its biological activity across a range of assays. The goal would be to determine if this specific structural arrangement confers any novel or enhanced potency or selectivity for a particular biological target.

Table 2: Investigated Biological Activities of 2-Substituted Piperazine Derivatives

Derivative ClassInvestigated Biological ActivityPotential Therapeutic Area
Piperazine-2-carboxamidesGeneral screening librariesBroad drug discovery
Piperazine-2-carboxylic acidsCholinesterase inhibitionAlzheimer's Disease
1-Aryl-2-substituted piperazinesα7 nicotinic acetylcholine (B1216132) receptor agonismNeurological disorders
Chromone-2-carboxamides with piperazineSoluble epoxide hydrolase (sEH) inhibitionInflammatory disorders

The study of this compound and related compounds employs a standard suite of modern chemical research methodologies.

Synthesis: The construction of such molecules often involves multi-step synthetic routes. For piperazine-2-carboxamide libraries, solid-phase synthesis techniques have been developed to allow for the rapid and systematic creation of thousands of individual compounds. nih.gov Key chemical reactions include amide bond formation (coupling a piperazine-2-carboxylic acid precursor with dimethylamine) and strategies to control substitution on the piperazine ring.

Purification and Characterization: After synthesis, compounds are purified, typically using chromatographic techniques like flash chromatography or high-performance liquid chromatography (HPLC). The precise structure and purity of the final compound are then confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. bas.bg

Structural Analysis: For a deeper understanding of the molecule's three-dimensional structure, X-ray crystallography may be employed if a suitable crystal can be obtained. bas.bg This technique provides definitive information about bond lengths, angles, and the molecule's conformation in the solid state.

Computational Chemistry: Computational methods are increasingly used to predict the properties and potential biological activity of molecules before they are synthesized. nih.gov Techniques like molecular docking can simulate how a compound like this compound might bind to a protein target, helping to prioritize which compounds are most promising for further investigation. researchgate.net Diversity analysis and the calculation of pharmacokinetic parameters are also used to optimize the design of chemical libraries. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

368441-83-2

Molecular Formula

C8H17N3O

Molecular Weight

171.24 g/mol

IUPAC Name

N,N-dimethyl-2-piperazin-2-ylacetamide

InChI

InChI=1S/C8H17N3O/c1-11(2)8(12)5-7-6-9-3-4-10-7/h7,9-10H,3-6H2,1-2H3

InChI Key

GWNQFJKAGNQOLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1CNCCN1

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization

Retrosynthetic Analysis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide

A logical retrosynthetic analysis of this compound suggests a disconnection at the C-N bond between the piperazine (B1678402) ring and the acetamide (B32628) group. This leads to two primary synthons: a piperazine ring, which can be protected to control its reactivity, and a 2-carbon electrophilic synthon bearing the N,N-dimethylamide group.

The most straightforward precursor for the electrophilic synthon is 2-chloro-N,N-dimethylacetamide. This commercially available reagent provides the necessary carbonyl and dimethylamino functionalities, along with a reactive leaving group (chloride) for nucleophilic substitution. The piperazine precursor would be piperazine itself or a protected derivative. The key challenge in this approach is the selective mono-alkylation of the piperazine ring.

Development of Novel Synthetic Pathways

The synthesis of this compound can be approached through several synthetic strategies, primarily focusing on direct alkylation and amidation reactions.

Exploration of Direct Alkylation Approaches

Direct alkylation of piperazine with 2-chloro-N,N-dimethylacetamide presents the most direct route to the target compound. However, the symmetrical nature of piperazine and the high reactivity of both secondary amines can lead to a mixture of mono- and di-alkylated products, reducing the yield of the desired compound. To circumvent this, several strategies can be employed:

Use of a Large Excess of Piperazine: Employing a significant molar excess of piperazine relative to 2-chloro-N,N-dimethylacetamide can statistically favor mono-alkylation. However, this necessitates a subsequent separation of the product from the unreacted piperazine, which can be challenging.

Use of Protecting Groups: A more controlled approach involves the use of a protecting group on one of the piperazine nitrogens. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. The synthesis would proceed by first reacting piperazine with a Boc-anhydride to yield mono-Boc-piperazine. This protected intermediate can then be reacted with 2-chloro-N,N-dimethylacetamide. The final step involves the deprotection of the Boc group, typically under acidic conditions, to yield the desired this compound.

Acid-Base Manipulation: The reactivity of the piperazine nitrogens can be modulated by controlling the pH of the reaction medium. In the synthesis of a related compound, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, a method utilizing piperazine dihydrochloride (B599025) and piperazine anhydrous in specific molar ratios has been reported. google.com This in-situ generation of piperazine monohydrochloride helps to control the nucleophilicity and favor mono-alkylation. A similar strategy could be adapted for the synthesis of the target compound.

Investigation of Amidation Reactions

An alternative approach involves forming the amide bond as the key step. This could involve reacting a piperazine derivative with a pre-formed carboxylic acid or its activated derivative. For instance, reacting piperazine with an activated form of N,N-dimethylglycine could potentially yield the target compound. However, this route is generally less direct than the alkylation approach.

Multi-step Convergent Syntheses

A convergent synthesis strategy could involve the preparation of two key fragments that are then coupled in a final step. For instance, one fragment could be a suitably protected piperazine derivative, and the other could be the N,N-dimethylacetamide moiety. This approach is often employed for more complex molecules but could be adapted if direct methods prove inefficient.

Optimization of Reaction Conditions

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for an efficient process.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For N,N-Dimethyl-2-(piperazin-2-yl)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to map out the atomic connectivity and stereochemistry.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the N,N-dimethyl group, the acetamide (B32628) methylene (B1212753) group, and the piperazine (B1678402) ring. Due to the chiral center at the C2 position of the piperazine ring, the protons on the ring are diastereotopic and will likely show complex splitting patterns.

N,N-Dimethyl Protons: The two methyl groups attached to the amide nitrogen are expected to appear as two distinct singlets due to the restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. scielo.br These signals would likely fall in the range of δ 2.8-3.1 ppm.

Acetamide Methylene Protons (-CH₂-CO): The two protons of the methylene group adjacent to the carbonyl are diastereotopic due to the neighboring chiral center. They are expected to resonate as a pair of doublets (an AB quartet) in the δ 2.5-3.5 ppm region, with coupling to the proton on the adjacent piperazine carbon.

Piperazine Ring Protons: The protons on the piperazine ring will exhibit complex multiplets in the δ 2.5-3.5 ppm range. The proton at the C2 position, being adjacent to the acetamide group, would likely be shifted downfield. The N-H proton of the piperazine ring is expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N(CH₃)₂ ~2.9, ~3.0 s, s
-CH₂-CO ~2.8 - 3.2 AB quartet (dd)
Piperazine CH (C2) ~3.0 - 3.4 m
Piperazine CH₂ (C3, C5, C6) ~2.5 - 3.2 m

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum will provide crucial information about the carbon framework of the molecule.

Amide Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region, typically around δ 170-175 ppm.

N,N-Dimethyl Carbons: The carbons of the two N-methyl groups will appear as distinct signals in the δ 35-40 ppm range, again due to hindered amide bond rotation.

Acetamide Methylene Carbon: The methylene carbon adjacent to the carbonyl group is expected to resonate around δ 40-50 ppm.

Piperazine Ring Carbons: The carbons of the piperazine ring will appear in the δ 40-55 ppm region. The C2 carbon, being substituted, will likely have a chemical shift distinct from the other piperazine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Amide) ~172
N(CH₃)₂ ~36, ~38
-CH₂-CO ~45
Piperazine C2 ~50

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and spatial arrangement. sdsu.eduslideshare.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the acetamide methylene protons and the C2 proton of the piperazine ring, as well as among the coupled protons within the piperazine ring itself. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. sdsu.eduresearchgate.net This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the piperazine ring and the acetamide moiety.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduresearchgate.net Key correlations would be expected from the N-methyl protons to the amide carbonyl carbon, and from the acetamide methylene protons to the amide carbonyl carbon and the C2 and C3 carbons of the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. researchgate.netharvard.edu This would be particularly useful for determining the stereochemistry at the C2 position and the preferred conformation of the piperazine ring. For instance, correlations between the acetamide side chain protons and specific protons on the piperazine ring would help define the spatial orientation of the substituent.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers.

Vibrational Mode Assignment for Functional Groups (e.g., Amide Carbonyl, N-H, C-H)

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its constituent parts.

Amide Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically in the region of 1630-1680 cm⁻¹, is expected for the amide carbonyl stretch. This is one of the most characteristic bands for amides.

N-H Stretch: The secondary amine in the piperazine ring will give rise to an N-H stretching vibration, expected to appear as a medium-intensity band in the 3200-3400 cm⁻¹ region in the IR spectrum.

C-H Stretches: The aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2800-3000 cm⁻¹ region.

N-H Bend: The N-H bending vibration of the piperazine amine is expected in the 1500-1650 cm⁻¹ region.

C-N Stretches: The C-N stretching vibrations of the amide and the piperazine ring would appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

Table 3: Predicted Key Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amide C=O Stretch 1630 - 1680
Piperazine N-H Stretch 3200 - 3400
Aliphatic C-H Stretch 2800 - 3000
Piperazine N-H Bend 1500 - 1650

Conformational Analysis via IR/Raman Signatures

This compound can exist in multiple conformations due to the flexibility of the piperazine ring and rotation around the various single bonds. The piperazine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible. researchgate.net Furthermore, the orientation of the acetamide substituent on the piperazine ring can be either axial or equatorial.

These different conformers would have slightly different vibrational frequencies. By analyzing the IR and Raman spectra, potentially at different temperatures or in different solvents, it may be possible to identify the presence of multiple conformers. nih.gov For example, the position and shape of the amide I band (primarily C=O stretch) can be sensitive to the local conformational environment. Theoretical calculations using methods like Density Functional Theory (DFT) would be invaluable in predicting the vibrational spectra of different possible conformers and aiding in the interpretation of the experimental data. bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition and validation of the molecular formula. The theoretical monoisotopic mass of this compound (C₈H₁₇N₃O) is 171.1372 Da. An experimental HRMS analysis would be expected to yield a mass measurement that is in close agreement with this theoretical value, typically within a few parts per million (ppm).

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaAdductTheoretical m/z
C₈H₁₇N₃O[M+H]⁺172.1444
C₈H₁₇N₃O[M+Na]⁺194.1264
C₈H₁₇N₃O[M+K]⁺210.1003

This table presents theoretical values. Experimental verification is required for confirmation.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the compound's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the piperazine ring and the acetamide side chain. A plausible fragmentation pattern is outlined below, although it is important to note that this is a theoretical prediction and requires experimental validation.

Table 2: Predicted Mass Spectrometry Fragmentation Pattern for this compound

Proposed Fragment Ionm/z (Predicted)Structural Origin
[C₈H₁₇N₃O]⁺171Molecular Ion
[C₄H₉N₂O]⁺101Cleavage of the piperazine ring
[C₄H₁₀N₂]⁺86Piperazine ring fragment
[C₄H₉NO]⁺87Acetamide side chain fragment
[C₂H₆N]⁺44Dimethylamine (B145610) fragment

This table represents a predicted fragmentation pattern. The relative abundances of these fragments would be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

While no published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections describe the methodology that would be employed for such a study.

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. This would typically involve dissolving the purified this compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques such as vapor diffusion or cooling crystallization could also be employed. Once suitable crystals are obtained, they would be mounted on a goniometer and subjected to X-ray diffraction analysis to determine the unit cell parameters and space group.

A successful X-ray crystallographic analysis would provide a wealth of structural information, including precise measurements of bond lengths, bond angles, and torsional angles. While experimental data for this compound is not available, the expected values for key structural parameters can be estimated based on standard values for similar chemical environments.

Table 3: Expected Bond Lengths and Angles for this compound

Bond/AngleExpected Value
C-N (piperazine)~1.47 Å
C-C (piperazine)~1.53 Å
C-N (amide)~1.33 Å
C=O (amide)~1.23 Å
C-N-C (piperazine)~109.5°
N-C=O (amide)~120°

These are generalized, expected values. Actual experimental values may vary.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For a compound like N,N-Dimethyl-2-(piperazin-2-yl)acetamide, these calculations can provide a detailed picture of its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. For this compound, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield an optimized three-dimensional structure. bohrium.com

This analysis would provide crucial data on the spatial arrangement of the atoms, including the conformation of the piperazine (B1678402) ring and the orientation of the N,N-dimethylacetamide substituent. The results of such a hypothetical DFT calculation are projected in the table below, based on typical values for similar chemical bonds.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-N (amide)~1.33 Å
Bond LengthC=O (amide)~1.23 Å
Bond LengthC-C (side chain)~1.53 Å
Bond LengthC-N (piperazine)~1.47 Å
Bond AngleO=C-N (amide)~122°
Bond AngleC-N-C (piperazine)~110°

Ab Initio Methods for High-Accuracy Energy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies.

For this compound, these high-level calculations would be particularly useful for determining the relative energies of different conformational isomers with a high degree of confidence. This information is critical for understanding the compound's stability and its conformational landscape. Ab initio calculations could also be used to investigate the protonation state of the piperazine nitrogens, providing theoretical pKa values. nih.gov

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperazine ring and the rotatable bonds in the acetamide (B32628) side chain mean that this compound can exist in multiple conformations. Understanding the relative stabilities of these conformers is crucial, as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Exploration of Conformational Isomers and Stability

The piperazine ring typically adopts a chair conformation to minimize steric strain, though boat and twist-boat conformations are also possible. nih.gov The key conformational question for this compound is the orientation of the N,N-dimethylacetamide group at the 2-position, which can be either axial or equatorial.

A study on the conformational analysis of 2-substituted piperazines has shown that for 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is generally preferred. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding. nih.gov In the case of this compound, it is plausible that the axial conformer would be more stable. The relative energies of the possible conformers would be determined through computational methods.

ConformerSubstituent PositionPredicted Relative Stability
ChairAxialMost Stable
ChairEquatorialLess Stable
Boat-Least Stable
Twist-Boat-Intermediate Stability

Torsional Scans and Energy Minima Identification

To map the potential energy surface of this compound, torsional scans would be performed. This involves systematically rotating specific dihedral angles in the molecule and calculating the energy at each step. The key dihedral angles to investigate would be those around the C-C bond connecting the piperazine ring to the acetamide group, and the C-N bond of the amide.

The results of these scans would reveal the energy barriers to rotation and identify the lowest energy conformations (energy minima). This information is vital for understanding the flexibility of the molecule and the accessibility of different conformational states.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how this compound would behave in a particular environment, such as in aqueous solution.

An MD simulation of this compound would involve placing the molecule in a simulated box of water molecules and allowing the system to evolve over a period of nanoseconds. nih.gov The trajectory of the atoms would be recorded, providing insights into:

Conformational Flexibility: How the piperazine ring and the side chain move and interconvert between different conformations.

Solvation: How water molecules arrange themselves around the solute and form hydrogen bonds.

Intramolecular Interactions: The stability and dynamics of any intramolecular hydrogen bonds.

Force fields, such as OPLS-AA, would be used to define the potential energy of the system, with quantum mechanical calculations potentially being used to derive any missing parameters for the specific structure of this compound. nih.gov

Ligand Dynamics in Solution

Intermolecular Interaction Studies

The intermolecular interactions of this compound are crucial for its behavior in biological and chemical systems. The molecule possesses several key functional groups that can participate in various non-covalent interactions:

Hydrogen Bonding: The secondary amines within the piperazine ring can act as both hydrogen bond donors and acceptors. The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor. These features allow the molecule to form hydrogen bonds with water molecules in an aqueous solution and with polar residues in biological macromolecules.

Electrostatic Interactions: The distribution of partial charges across the molecule, particularly the nitrogen and oxygen atoms, creates a molecular electrostatic potential that governs its long-range interactions with other polar molecules.

Hydrophobic Interactions: The ethyl and methyl groups contribute to the hydrophobic character of the molecule, enabling it to interact with nonpolar regions of other molecules.

Computational methods such as molecular docking are frequently used to predict and analyze the intermolecular interactions of piperazine derivatives with biological targets. These studies can identify key interactions, such as hydrogen bonds and salt bridges, that contribute to the binding affinity and selectivity of the ligand.

Structure-Property Relationship Predictions

Electronic Descriptors (e.g., frontier orbitals, charge distribution)

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in determining the electronic properties of molecules like this compound. These calculations can provide insights into the molecule's reactivity and interaction capabilities.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key electronic descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For piperazine derivatives, the HOMO is often localized on the electron-rich piperazine nitrogen atoms.

Charge Distribution: The distribution of partial atomic charges across the molecule determines its polarity and electrostatic interaction profile. The nitrogen and oxygen atoms are expected to carry negative partial charges, while the adjacent carbon and hydrogen atoms will have positive partial charges. This charge distribution is critical for understanding how the molecule will orient itself when approaching other molecules.

A hypothetical table of calculated electronic descriptors for this compound, based on typical values for similar structures, is presented below.

Electronic DescriptorPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability, likely centered on the piperazine nitrogens.
LUMO Energy~ 1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap~ 7.7 eVSuggests relatively high kinetic stability.
Dipole Moment~ 2.5 - 3.5 DReflects the overall polarity of the molecule.

Steric and Hydrophobic Descriptors

Steric and hydrophobic properties are critical for the molecule's ability to fit into binding sites and to traverse biological membranes.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. The presence of the N,N-dimethylacetamide group at the C2 position of the piperazine ring will create a specific three-dimensional shape. The piperazine ring in its chair conformation, along with the flexible side chain, will occupy a defined volume. Steric clashes can hinder certain intermolecular interactions, while a complementary shape can enhance binding affinity.

A table of predicted steric and hydrophobic descriptors is provided below, based on general principles and data for analogous compounds.

DescriptorPredicted Value/CharacteristicSignificance
Molecular Volume~ 150 - 170 ųRepresents the space occupied by the molecule.
Surface Area~ 180 - 200 ŲThe area accessible to solvent or interacting molecules.
Predicted LogP0.5 - 1.5Suggests a relatively balanced hydrophilic-lipophilic character.
Polar Surface Area (PSA)~ 40 - 50 ŲIndicates the surface area contributed by polar atoms, influencing membrane permeability.

Investigation of Reactivity and Chemical Transformations

Amide Reactivity

The N,N-disubstituted acetamide (B32628) moiety is a key feature of the molecule, influencing its stability and potential for transformation. Amides are generally the least reactive of the carboxylic acid derivatives, but they can undergo specific reactions under forcing conditions.

Hydrolysis under Acidic and Basic Conditions

Amide bonds are known to be robust, yet they can be cleaved through hydrolysis with prolonged heating in either acidic or basic aqueous solutions. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.com This process typically requires heating with a strong acid like hydrochloric acid. libretexts.orglibretexts.org The hydrolysis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide under these conditions is expected to yield 2-(piperazin-2-yl)acetic acid and a dimethylammonium salt.

Conversely, basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. masterorganicchemistry.com This reaction is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. Heating with a strong base, such as sodium hydroxide, is necessary. libretexts.orglibretexts.org The products of basic hydrolysis would be the corresponding carboxylate salt (e.g., sodium 2-(piperazin-2-yl)acetate) and dimethylamine (B145610).

Table 1: Summary of Amide Hydrolysis Conditions and Products
ConditionReagentsExpected Products
AcidicAqueous HCl, heat2-(piperazin-2-yl)acetic acid and Dimethylammonium chloride
BasicAqueous NaOH, heatSodium 2-(piperazin-2-yl)acetate and Dimethylamine

Reduction Reactions

The amide functional group can be reduced to an amine. This transformation is typically accomplished using powerful reducing agents, as the carbonyl group of an amide is not highly electrophilic. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of converting amides into the corresponding amines. libretexts.orglibretexts.org The reaction involves the reduction of the carbonyl group to a methylene (B1212753) group (CH₂). For this compound, this reaction would produce N,N-Dimethyl-2-(piperazin-2-yl)ethanamine.

Table 2: Amide Reduction Reaction
ReagentExpected Product
Lithium aluminum hydride (LiAlH₄) followed by aqueous workupN,N-Dimethyl-2-(piperazin-2-yl)ethanamine

Piperazine (B1678402) Ring Reactivity

The piperazine ring contains two nitrogen atoms, one of which is a secondary amine, making it a primary site for various chemical reactions. This secondary amine behaves as a typical nucleophile.

N-Alkylation and Acylation Reactions

The unsubstituted secondary amine of the piperazine ring is readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved through several methods. One common approach is nucleophilic substitution with alkyl halides (e.g., alkyl chlorides or bromides). mdpi.com Another significant method is reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent. nih.gov These reactions allow for the introduction of a wide variety of alkyl groups onto the piperazine nitrogen.

N-Acylation involves the reaction of the secondary amine with acylating agents such as acyl chlorides or acid anhydrides to form a new amide bond. ambeed.com This reaction is typically rapid and is often used to introduce specific functional groups or to protect the amine during other synthetic steps.

Table 3: Representative Reactions of the Piperazine Secondary Amine
Reaction TypeReagent ClassExample ReagentProduct Class
N-AlkylationAlkyl HalideEthyl bromideN-alkyl piperazine derivative
Reductive AminationAldehyde + Reducing AgentFormaldehyde + NaBH(OAc)₃N-methyl piperazine derivative
N-AcylationAcyl ChlorideAcetyl chlorideN-acyl piperazine derivative

Oxidation Pathways

The nitrogen atoms in the piperazine ring are susceptible to oxidation. The specific products depend on the oxidizing agent and reaction conditions. Under oxidative stress, piperazine and its derivatives can degrade. hw.ac.uk For instance, reaction with nitrogen dioxide (NO₂) precursors can lead to the formation of nitrosamine (B1359907) compounds such as N-nitrosopiperazine. researchgate.net Atmospheric oxidation initiated by hydroxyl (OH) radicals can proceed through both C-H and N-H abstraction, leading to a variety of degradation products. acs.org While specific studies on this compound are limited, the general reactivity of the piperazine moiety suggests that similar oxidation pathways are plausible, potentially leading to N-oxides or products of C-H oxidation.

Ring-Opening and Degradation Studies

The piperazine ring is generally considered thermally stable. utexas.edu However, under harsh conditions, such as high temperatures (e.g., 135 to 175 °C) or in the presence of certain catalysts, degradation can occur. utexas.edu Studies on piperazine itself show that thermal degradation can proceed through mechanisms such as S₂ substitution reactions, which may involve ring-opening. utexas.edu For instance, one proposed first step in piperazine's thermal degradation involves a ring-opening S₂ reaction of piperazine with protonated piperazine. utexas.edu

Furthermore, oxidative degradation, which can be catalyzed by metal ions like copper (Cu²⁺), leads to the formation of various products including ethylenediamine (B42938), carboxylates, and other amides. utexas.edu Ring-opening reactions of piperazine derivatives can also be induced by specific reagents, such as in the cleavage of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, to form piperazine derivatives. rsc.orgresearchgate.netnih.gov These studies suggest that while the piperazine ring in this compound is relatively stable, it can undergo degradation and potential ring-opening under significant thermal or oxidative stress.

Stereoselective Transformations

This compound possesses a chiral center at the C2 position of the piperazine ring, making it a candidate for stereoselective transformations. While specific studies on the stereoselective reactions of this particular compound are not extensively documented in publicly available literature, general methodologies for the synthesis and transformation of chiral 2-substituted piperazines can provide a framework for understanding its potential stereochemical behavior.

The synthesis of enantiomerically pure 2-substituted piperazines is often achieved through two main strategies: the use of a chiral pool of starting materials or the application of asymmetric synthesis methods. rsc.org For instance, α-amino acids can serve as versatile chiral precursors for the construction of the piperazine ring, thereby establishing the stereochemistry at the C2 position from the outset. rsc.org

Another common approach is the stereoselective alkylation of a pre-existing piperazine scaffold. This can be achieved by employing a chiral auxiliary attached to one of the nitrogen atoms, which directs the incoming electrophile to one face of the molecule, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product.

Kinetic resolution is another powerful technique that can be applied to a racemic mixture of a 2-substituted piperazine. nih.govacs.org This process involves the use of a chiral reagent or catalyst that reacts at a different rate with each enantiomer of the racemic substrate. nih.govacs.org For example, enzymatic resolutions or reactions involving chiral non-racemic bases can selectively transform one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the transformation in high enantiomeric excess. nih.govacs.org A notable example in the literature describes the kinetic resolution of 2-arylpiperazines using the chiral ligand sparteine (B1682161) in conjunction with an organolithium base. nih.govacs.org This method allows for the recovery of the unreacted 2-arylpiperazine and the formation of a 2,2-disubstituted piperazine with high enantioselectivity. nih.govacs.org

While these methods are broadly applicable to the synthesis and transformation of chiral 2-substituted piperazines, their specific application to this compound would require dedicated experimental investigation to determine the optimal conditions and the degree of stereoselectivity that can be achieved.

Mechanistic Studies of Key Reactions

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound are not extensively reported in the current scientific literature. However, understanding the reactivity of the functional groups present in the molecule—the piperazine ring and the N,N-dimethylacetamide moiety—allows for postulation of likely reaction mechanisms.

Reactions involving the piperazine nitrogens, such as N-alkylation or N-acylation, are expected to proceed via standard nucleophilic substitution pathways (SN2 or nucleophilic acyl substitution). The secondary amine at the N4 position is generally more nucleophilic than the tertiary amine at the N1 position, which is sterically hindered and electronically deactivated by the adjacent acetamide group. Therefore, reactions with electrophiles are likely to occur preferentially at the N4 position.

Mechanistic investigations into the stereoselective transformations of similar chiral piperazines often focus on understanding the origin of the stereoselectivity. For instance, in kinetic resolutions mediated by a chiral ligand-metal complex, the formation of diastereomeric transition states with different energies is the key to enantiomeric discrimination. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to model these transition states and predict which enantiomer will react faster.

In the context of stereoselective lithiation of N-Boc protected piperazines, mechanistic studies have involved variable-temperature NMR spectroscopy to investigate the rotational barriers of the carbamate (B1207046) group, which can influence the stereochemical outcome of the deprotonation step. nih.govacs.org Such studies are crucial for optimizing reaction conditions and achieving high levels of stereocontrol.

Derivatization and Analogue Synthesis

Design Principles for Structural Modification

The strategic modification of the lead compound, N,N-Dimethyl-2-(piperazin-2-yl)acetamide, is guided by established medicinal chemistry principles. Alterations to its distinct chemical regions—the amide nitrogen substituents, the piperazine (B1678402) ring, and the acetamide (B32628) side chain—are pursued to modulate properties such as target affinity, selectivity, solubility, and metabolic stability. nih.gov

Research on related scaffolds has shown that modifying N,N-disubstituted acetamides is a viable strategy for introducing chemical diversity. wustl.edu Design principles in this area include:

Alkyl Group Variation: Replacing the methyl groups with larger alkyl chains (e.g., ethyl, propyl) or branched alkyl groups (e.g., isopropyl) can probe steric tolerance in a target's binding pocket. This can also increase lipophilicity, which may affect cell permeability and plasma protein binding.

Cyclization: Incorporating the nitrogen atom and its substituents into a cyclic system, such as a pyrrolidine, piperidine, or morpholine (B109124) ring, can constrain the conformation of the side chain. This reduction in rotational freedom can lead to a more favorable binding entropy and improved target affinity.

Asymmetric Substitution: Creating tertiary amides with two different substituents (e.g., N-ethyl-N-methyl) can introduce chirality or create more specific hydrophobic or polar interactions.

Introduction of Polar Functionality: Replacing an alkyl group with one bearing a polar moiety (e.g., a hydroxyethyl (B10761427) or methoxyethyl group) can enhance aqueous solubility and introduce new hydrogen bonding capabilities.

These modifications can significantly alter the resonance of the amide bond, which in turn affects its bond strength, rotational barrier, and susceptibility to hydrolysis by amidases, thereby influencing the compound's metabolic stability. mdpi.com

The piperazine ring is the most frequently modified component in piperazine-containing drug candidates, with approximately 80% of such drugs featuring substituents on one or both nitrogen atoms. mdpi.comresearchgate.net The N-4 nitrogen of the piperazine ring in this compound is a prime target for introducing a wide array of functional groups to modulate its pharmacological and pharmacokinetic properties. nih.govtandfonline.com

Key design strategies include:

N-Arylation: The introduction of a phenyl or substituted phenyl group at the N-4 position is a common strategy. Electron-withdrawing or electron-donating substituents on the aryl ring can fine-tune the basicity (pKa) of the piperazine nitrogen and introduce new interactions with the biological target. Studies on N-arylpiperazine derivatives have shown that lipophilic, electron-withdrawing groups can sometimes improve activity against certain targets. mdpi.com

N-Alkylation/Benzylation: Simple alkyl or benzyl (B1604629) groups can be introduced to occupy hydrophobic pockets in a receptor. The size and nature of these groups can be varied to optimize van der Waals interactions.

Acylation and Sulfonylation: Acyl or sulfonyl groups can be added to the N-4 nitrogen to act as hydrogen bond acceptors and to modulate the electronic properties of the ring.

C-H Functionalization: While less common, direct functionalization of the carbon atoms of the piperazine ring offers a pathway to novel analogues with unique three-dimensional structures. mdpi.com Recent advances in synthetic chemistry, such as direct C-H lithiation or photoredox catalysis, have made the synthesis of C-substituted piperazines more accessible, expanding the structural diversity available for drug design. mdpi.comresearchgate.net

The table below illustrates how different substituents on the N-4 position of a piperazine core can influence biological activity in related compound series.

Core ScaffoldN-4 Substituent (R)Target/ActivityKey FindingReference
Phenylpiperazine3-TrifluoromethylphenylAnticonvulsantHigh activity in MES seizures, indicating importance of electron-withdrawing groups. nih.gov
Phenylpiperazine3,4-DichlorophenylAntimycobacterialPotent inhibition of M. tuberculosis growth, highlighting role of lipophilic substituents. mdpi.com
Tetrahydro-naphthalenolIndole-2-carboxamideDopamine D3 ReceptorHigh affinity and selectivity, demonstrating tolerance for bulky heterocyclic amides. nih.gov
FlavoneUnsubstituted (-H)Anticancer (K562 cells)Leaving the piperazine unsubstituted was found to be better for activity in this specific series. nih.gov

The acetamide linker connecting the N,N-dimethylamide group to the piperazine ring determines the spatial relationship between these two key functional moieties. Modifying the length and composition of this linker is a critical strategy for optimizing molecular geometry and target engagement.

Design considerations for this part of the molecule include:

Homologation: The chain can be extended by one or more methylene (B1212753) units to create propionamide, butanamide, or longer-chain analogues. This "linkerology" approach alters the distance between the piperazine core and the terminal amide, which can be crucial for spanning binding sites or achieving an optimal binding orientation.

Introduction of Rigidity: Incorporating double bonds or small rings (e.g., cyclopropane) into the linker can reduce conformational flexibility. This can pre-organize the molecule into a more bioactive conformation, potentially increasing affinity.

Substitution on the Alkyl Chain: Placing substituents, such as a methyl group or a hydroxyl group, on the α-carbon of the acetamide linker can introduce a chiral center. The resulting stereoisomers may exhibit different biological activities and metabolic profiles, offering a route to more selective and potent compounds.

Synthesis of this compound Analogues

The synthesis of analogues of this compound leverages established synthetic methodologies, including combinatorial chemistry for the rapid generation of derivative libraries and targeted synthesis for the incorporation of complex heterocyclic systems.

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of numerous structural variations. For piperazine-based scaffolds, both solid-phase and solution-phase combinatorial synthesis techniques have been effectively employed. nih.govnih.gov

A general approach to generating a library from the this compound core involves a multi-step synthetic sequence. For example, a suitably protected piperazine-2-acetic acid derivative can be coupled with dimethylamine (B145610) to form the amide. Following deprotection of the N-4 nitrogen, this common intermediate can be reacted with a diverse set of building blocks to generate the final library. Common reactions for derivatizing the N-4 position include:

Reductive Amination with various aldehydes and ketones.

Nucleophilic Substitution with alkyl or benzyl halides.

Acylation with a range of acid chlorides or carboxylic acids.

Sulfonylation with diverse sulfonyl chlorides.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, to append aryl and heteroaryl groups. benthamdirect.comnih.govorganic-chemistry.org

The table below provides a representative matrix for a combinatorial library based on a common piperazine acetamide core, showcasing the diversity of derivatives that can be generated.

Core IntermediateReagent ClassExample Building Blocks (R-X)Resulting N-4 Substituent (R)
2-(Piperazin-1-yl)-N,N-dimethylacetamideAryl Halides4-Chlorotoluene, 1-Bromo-3-methoxybenzene4-Tolyl, 3-Methoxyphenyl
Sulfonyl ChloridesBenzene sulfonyl chloride, Thiophene-2-sulfonyl chloridePhenylsulfonyl, Thiophen-2-ylsulfonyl
Acid ChloridesCyclohexanecarbonyl chloride, Benzoyl chlorideCyclohexylcarbonyl, Benzoyl
Aldehydes4-Fluorobenzaldehyde, Pyridine-3-carboxaldehyde4-Fluorobenzyl, Pyridin-3-ylmethyl

Fusing or linking the this compound scaffold with other heterocyclic rings is a powerful strategy to create hybrid molecules with novel biological activities. dntb.gov.uaresearchgate.net The piperazine N-4 atom serves as a convenient attachment point for a wide variety of heterocyclic systems.

Notable examples of heterocycle incorporation in related structures include:

1,2,3-Triazoles: These are often introduced using copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). A piperazine bearing an alkyne or azide (B81097) function can be readily coupled with a complementary azide or alkyne-functionalized heterocycle, providing a robust and efficient method for creating complex conjugates. nih.govdovepress.com

Dihydrofurans: Radical cyclization reactions mediated by reagents like manganese(III) acetate (B1210297) can be used to construct dihydrofuran rings fused or linked to a piperazine core. nih.govresearchgate.net

Quinoxalines and other N-Aromatics: Heterocycles can be directly linked to the piperazine nitrogen via nucleophilic aromatic substitution on an electron-deficient heteroaryl halide or through palladium-catalyzed methods like the Buchwald-Hartwig amination. nih.govnih.gov

The incorporation of these diverse heterocyclic moieties can introduce new hydrogen bonding patterns, π-stacking interactions, and steric features, leading to significant changes in target affinity and selectivity.

The following table summarizes selected studies on the synthesis of piperazine derivatives incorporating various heterocycles.

Piperazine PrecursorIncorporated HeterocycleSynthetic MethodResulting Structure ClassReference
1-(Prop-2-yn-1-yl)piperazineSubstituted Aryl AzidesCu(I)-catalyzed Azide-Alkyne CycloadditionPiperazinyl-methyl-1H-1,2,3-triazoles dovepress.com
1-AcryloylpiperazineDimedoneMn(OAc)₃-mediated Radical CyclizationDihydrofuran-piperazine conjugates nih.govresearchgate.net
Piperazine2-Chloro-3-phenylquinoxalineNucleophilic Substitution2-(Piperazin-1-ylsulfanyl)-3-phenylquinoxalines nih.gov
Boc-piperazine1-Benzyl-1H-1,2,3-triazole-4-carboxylic acidAmide Coupling (EDCI/HOBt)(1-Benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanones nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Analogues (in non-human models)

The exploration of the structure-activity relationships (SAR) of analogues of this compound provides critical insights into the molecular features that govern their biological activities. Although SAR studies on this specific molecule are not extensively documented, research on structurally related piperazinyl acetamide derivatives reveals key trends in how chemical modifications influence their pharmacological effects in various non-human models, including in vitro assays. These studies typically focus on modifications of the piperazine ring, the N-acyl group, and the terminal substituents.

Systematic structural modifications of piperazine-containing compounds have demonstrated that even minor alterations can significantly impact biological outcomes such as antimicrobial, antifungal, and anthelmintic activities. The versatile nature of the piperazine scaffold allows for substitutions at the N1 and N4 positions, leading to a diverse range of analogues with varied physicochemical properties and biological targets.

A study involving derivatives of the closely related N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) investigated the impact of substitutions at the N4 position of the piperazine ring. orientjchem.orgresearchgate.net In this research, two classes of derivatives were synthesized: sulfonamides and alkylated compounds. The biological activities of these analogues were assessed in vitro against various bacterial, fungal, and helminth species. orientjchem.orgresearchgate.net

The findings indicated that the nature of the substituent at the N4 position plays a pivotal role in determining the spectrum and potency of biological activity. For instance, certain sulfonamide derivatives exhibited significant antibacterial and antifungal properties, suggesting that the electronic and steric characteristics of the sulfonyl group are crucial for interaction with microbial targets. Similarly, the introduction of different alkyl groups at the same position resulted in a range of activities, highlighting the importance of lipophilicity and steric bulk in modulating the biological effects of these analogues. orientjchem.orgresearchgate.net

The following table summarizes the structure-activity relationships observed for these N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide analogues.

Modification SiteSubstituent TypeObserved Impact on Biological Activity (in non-human models)Reference
N4-position of Piperazine RingSulfonamidesSome sulfonamide derivatives displayed significant in vitro antibacterial and antifungal activity, indicating the importance of the sulfonyl moiety for these biological effects. orientjchem.orgresearchgate.net
Alkylated GroupsVaried alkyl substitutions led to a range of in vitro antibacterial, antifungal, and anthelmintic activities, underscoring the role of lipophilicity and steric factors. orientjchem.orgresearchgate.net

Further illustrating the importance of the piperazine moiety and its substituents, research on other classes of bioactive molecules incorporating a piperazinyl acetamide fragment has provided additional SAR insights. For instance, in a series of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride analogues, the introduction of various sulfonyl chlorides at the terminal piperazine nitrogen was evaluated for antimicrobial and antioxidant activities. ijnrd.org

The results of this study demonstrated that the nature of the substituent on the sulfonyl group significantly influenced the biological profile of the compounds. Some derivatives displayed potent antibacterial activity against Proteus vulgaris and superior antifungal activity against Aspergillus niger when compared to standard drugs in vitro. ijnrd.org This suggests that the electronic properties and spatial arrangement of the terminal aromatic or heterocyclic ring attached to the sulfonyl group are key determinants of activity. ijnrd.org

The table below outlines the SAR findings for these piperazinyl acetamide sulphonamide derivatives.

Core StructureModificationObserved Biological Activity (in non-human models)Reference
(N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochlorideIntroduction of various sulphonamide derivatives at the terminal piperazine nitrogen.Most of the synthesized compounds exhibited in vitro antimicrobial activity against a panel of bacteria and fungi. ijnrd.org
Specific sulfonyl substitutions (e.g., compound 7f).Demonstrated prominent antibacterial activity against Proteus vulgaris (MIC 93.7 µg/ml), surpassing the reference standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org
Specific sulfonyl substitutions (e.g., compounds 7g, 7i).Showed superior antifungal activity against Aspergillus niger (MIC 93.7 µg/ml) compared to the standard nystatin (B1677061) (MIC 125 µg/ml). ijnrd.org

In the context of anti-HIV research, the piperazine linker has also been shown to be a critical component for potent antiviral activity in derivatives of betulinic acid. nih.gov Structure-activity relationship studies revealed that an amide linkage formed between a piperazine moiety and the C-28 carboxylic acid of the triterpenoid (B12794562) scaffold is generally more favorable for antiviral activity than an ester linkage. Furthermore, the nature of the substituent on the distal nitrogen of the piperazine ring was found to be crucial. For example, the presence of a dimethyl succinate (B1194679) ester at this position was essential for high potency against HIV in cell-based assays. nih.gov The length and composition of the side chain attached to the piperazine ring were also identified as important factors influencing the anti-HIV activity. nih.gov

These findings from related series of compounds underscore a consistent theme in the SAR of piperazinyl acetamide analogues: the piperazine ring serves as a versatile scaffold where modifications, particularly at the distal nitrogen atom, can be strategically employed to fine-tune biological activity for a variety of therapeutic applications. The introduction of different functional groups, such as sulfonamides, alkyl chains, or more complex side chains, allows for the modulation of key properties like target binding affinity, selectivity, and pharmacokinetic parameters.

Exploration of Biological and Pharmacological Activities in Vitro and Non Human in Vivo

Antimicrobial Activity Evaluation (e.g., antibacterial, antifungal)

The piperazine (B1678402) nucleus is a common scaffold in many biologically active compounds, and its derivatives have been a focus of antimicrobial research. apjhs.com Numerous studies have synthesized and evaluated various N-substituted piperazine acetamide (B32628) derivatives for their potential to inhibit the growth of bacteria and fungi.

A series of novel piperazine derivatives were screened for their antimicrobial activities, with some compounds showing potent bactericidal effects against both Gram-positive and Gram-negative bacteria. ijcmas.com For instance, certain synthesized piperazine derivatives have demonstrated significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The antimicrobial efficacy of these compounds is often attributed to the presence of the piperazine ring, which can be modified to enhance potency and spectrum of activity. biointerfaceresearch.com

Minimum Inhibitory Concentration (MIC) is a key metric in assessing antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Studies on various piperazine acetamide derivatives have reported a range of MIC values, demonstrating their potential as antimicrobial agents.

For example, a study on (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulphonamide derivatives reported promising antibacterial and antifungal activities. ijnrd.org Specifically, one of the synthesized compounds displayed a prominent antibacterial activity against Proteus vulgaris with an MIC of 93.7 µg/ml, which was superior to the reference standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org Furthermore, some derivatives in this series showed superior antifungal activity against Aspergillus Niger with an MIC of 93.7 µg/ml compared to Nystatin (B1677061) (MIC 125 µg/ml). ijnrd.org

Another study on new Mannich bases with a piperazine moiety found that the derivatives were most active against Micrococcus luteus, Bacillus subtilis, and Bacillus cereus, with MIC values ranging from 125 to 500 µg/mL. nih.gov

Table 1: Examples of Minimum Inhibitory Concentration (MIC) for Piperazine Acetamide Derivatives Against Various Microorganisms (Note: This data is for derivatives of piperazine acetamide and NOT for N,N-Dimethyl-2-(piperazin-2-yl)acetamide)

Derivative ClassMicroorganismMIC (µg/mL)Reference
Thiophene-piperazine acetamide sulfonamidesProteus vulgaris93.7 ijnrd.org
Thiophene-piperazine acetamide sulfonamidesAspergillus Niger93.7 ijnrd.org
Piperazine-containing Mannich basesMicrococcus luteus125 - 500 nih.gov
Piperazine-containing Mannich basesBacillus subtilis125 - 500 nih.gov
Piperazine-containing Mannich basesBacillus cereus125 - 500 nih.gov

While specific studies on the microbial growth kinetics of this compound are unavailable, research on related compounds provides some insights. The study of microbial growth kinetics helps to understand the time-course of antimicrobial action. For instance, some novel pleuromutilin (B8085454) derivatives containing a piperazinyl-acetyl moiety have been shown to exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Time-kill assays in such studies demonstrate a concentration-dependent killing of the bacteria over time.

Enzyme Interaction Studies

Piperazine derivatives have been investigated as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects. researchgate.net The nature of the substituents on the piperazine and acetamide moieties plays a crucial role in determining the target enzyme and the potency of inhibition.

Enzyme binding assays are performed to determine the affinity of a compound for a particular enzyme. For instance, a series of piperazine derivatives were synthesized and evaluated as inhibitors of the mitochondrial NADH-ubiquinone oxidoreductase (complex I). nih.gov Some of these derivatives exhibited potent inhibition at nanomolar levels, indicating a strong binding to the enzyme. nih.gov Molecular docking studies on newly synthesized piperazine derivatives have also been used to predict their binding modes within the active sites of enzymes like tyrosinase. researchgate.net

Kinetic studies are essential to understand the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type). For example, a study on piperazine-containing carbodithioate derivatives identified them as noncompetitive inhibitors of α-glucosidase. nih.gov One of the potent tyrosinase inhibitors from a series of piperazine derivatives was found to exhibit mixed-type inhibition with a Ki value of 9.54 µM. researchgate.net

Protein-Ligand Binding Investigations

The interaction of small molecules with proteins is fundamental to their pharmacological action. The piperazine moiety is known to be a valuable pharmacophore that can improve protein-binding capacity. mdpi.com

Studies on various piperazine derivatives have explored their binding to proteins like serum albumin. For example, piperazine-substituted anthracene-BODIPY dyads have been shown to bind effectively to bovine serum albumin (BSA), which is a crucial factor for their performance as photosensitizers in biological systems. mdpi.com Computational docking studies have also been employed to understand the interactions between piperazine derivatives and target proteins at a molecular level. For instance, docking studies of piperazine-based compounds with the sigma-1 receptor revealed strong anchoring through interactions with specific amino acid residues like Glu172 and Asp126. nih.gov

Receptor Binding Assays (e.g., in isolated tissues or cell lines, excluding human clinical data)

No specific receptor binding assays for this compound have been reported in the reviewed scientific literature. While piperazine derivatives are known to interact with various receptors, dedicated studies to elucidate the binding profile of this particular compound are not publicly available.

Molecular Docking and Binding Mode Predictions with Target Proteins

There are no published molecular docking studies or binding mode predictions specifically for this compound. Such computational studies, which are valuable for predicting the interaction of a ligand with the binding site of a target protein, have not been reported for this compound.

Mechanistic Studies of Observed Activities (at a molecular or cellular level, excluding human clinical data)

Given the absence of reported biological or pharmacological activities for this compound, there are no subsequent mechanistic studies elucidating its mode of action at a molecular or cellular level.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods for Purity and Quantification

Chromatography is the cornerstone for separating N,N-Dimethyl-2-(piperazin-2-yl)acetamide from impurities, starting materials, and potential degradation products. The choice of method depends on the analyte's properties and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique for the quantification and purity analysis of this compound. The development of a robust HPLC method requires careful optimization of chromatographic conditions.

Given the compound's polar nature and lack of a significant ultraviolet (UV) chromophore, a common challenge is achieving adequate retention on traditional reversed-phase columns and sensitive detection. Piperazine (B1678402) itself is known to be non-UV active and requires alternative detection methods or derivatization. sielc.com A reversed-phase HPLC method using a C18 column is a standard starting point. To overcome detection limitations, pre-column or post-column derivatization can be employed. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or Dansyl chloride (DNS-Cl) react with the secondary amine of the piperazine ring to form a derivative with strong UV absorbance or fluorescence, enabling highly sensitive detection. thermofisher.comqascf.com

A developed method must be validated according to established guidelines to ensure it is fit for its intended purpose. unodc.org Validation encompasses specificity, linearity, accuracy, precision, and robustness. eurasianjournals.com

Table 1: Hypothetical HPLC Method Validation Parameters
ParameterSpecificationHypothetical Result
Linearity (Concentration Range)Correlation Coefficient (r²) ≥ 0.9991-100 µg/mL, r² = 0.9995
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)Repeatability (Intra-day) ≤ 2.0%≤ 1.5%
Intermediate (Inter-day) ≤ 2.0%≤ 1.8%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, which can lead to poor peak shape and tailing. google.com Therefore, its analysis by GC is only applicable following a derivatization step to create a more volatile and thermally stable analogue.

The secondary amine in the piperazine ring is the primary target for derivatization. Acylating reagents, such as acetic anhydride (B1165640) or perfluorinated anhydrides like heptafluorobutyric acid anhydride (HFBA), can be used to form less polar amide derivatives. google.comoup.comnih.gov These derivatives exhibit improved chromatographic behavior on standard non-polar or medium-polarity GC columns (e.g., 5% phenyl-methylpolysiloxane). Detection can be effectively achieved using a Flame Ionization Detector (FID) or, for higher sensitivity and structural confirmation, a Mass Spectrometer (MS).

Table 2: Hypothetical GC Conditions for Derivatized Compound
ParameterCondition
ColumnDB-5 (30m x 0.25mm, 0.25µm)
Derivatizing AgentHeptafluorobutyric acid anhydride (HFBA)
Inlet Temperature250°C
Oven Program100°C (1 min), ramp to 280°C at 20°C/min
DetectorFID or MS
Hypothetical Retention Time~10.5 min

The presence of a substituent at the C-2 position of the piperazine ring renders this compound a chiral molecule. It exists as a pair of enantiomers, (R)- and (S)-forms. Since enantiomers can have different pharmacological properties, it is crucial to develop analytical methods to separate and quantify them. nih.govnih.gov

Chiral chromatography is the most effective technique for this purpose. This is typically achieved using an HPLC system equipped with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving enantiomers of piperazine derivatives. The mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomeric peaks. researchgate.net

Table 3: Hypothetical Chiral HPLC Separation Data
ParameterValue
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseHexane:Isopropanol (80:20 v/v)
Flow Rate1.0 mL/min
Retention Time (Enantiomer 1)12.3 min
Retention Time (Enantiomer 2)14.8 min
Resolution (Rₛ)> 2.0

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more rapid alternative to chromatography for quantification, although they may lack the same degree of specificity.

Direct quantification of this compound using UV-Vis spectroscopy is challenging. The molecule lacks significant chromophores, with only the amide carbonyl group contributing to weak absorption in the far-UV region (approximately 200-220 nm). researchgate.net Analysis at these low wavelengths is prone to interference from common solvents and impurities.

To enhance sensitivity and selectivity, derivatization can be employed to introduce a chromophore that absorbs at a higher, more convenient wavelength. For instance, reaction with nitrous acid can form an N-nitroso derivative, which exhibits a distinct UV absorbance maximum suitable for quantification. nih.gov Alternatively, reaction with reagents like phenothiazine (B1677639) and N-bromosuccinimide can produce colored products with absorption maxima in the visible range. nih.gov

Table 4: Hypothetical UV-Vis Absorption Characteristics
Compound Formλₘₐₓ (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Notes
Native Compound~215Low (~50-100)Low sensitivity and specificity
N-Nitroso Derivative~240Moderate (~5,000-10,000)Requires derivatization with nitrous acid

Fluorimetric analysis is an exceptionally sensitive technique. The native this compound molecule is not fluorescent. Therefore, fluorimetric analysis necessitates derivatization with a fluorescent tag, or fluorophore. libretexts.org

Several reagents are available for the fluorescent labeling of secondary amines. Dansyl chloride (DNS-Cl) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are classic examples that react with the piperazine nitrogen to yield highly fluorescent products. thermofisher.comresearchgate.net Another effective reagent is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which produces derivatives that can be measured by fluorescence. mdpi.com This approach is most commonly used as a detection method following HPLC separation (HPLC-FLD), combining the separation power of chromatography with the outstanding sensitivity of fluorescence detection. qascf.com

Isotopic Labeling for Mechanistic and Tracing Studies

Isotopic labeling is a powerful technique in advanced analytical method development, enabling detailed investigation into the mechanisms of chemical reactions and the metabolic fate of compounds within biological systems. nih.gov By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15), researchers can trace the molecule's journey and transformations without altering its fundamental chemical properties. acs.org This approach is particularly valuable in pharmaceutical research for elucidating metabolic pathways and understanding pharmacokinetics. nih.gov

For a compound such as this compound, isotopic labeling, particularly with deuterium (²H), offers a robust method for in-depth analysis in non-human research settings. The introduction of deuterium atoms creates a "heavy" version of the molecule that can be readily distinguished from its unlabeled counterpart by mass spectrometry (MS). usask.ca This mass shift allows for precise tracking and quantification of the labeled compound and its metabolites.

Synthesis of Deuterated Analogues

The synthesis of deuterated analogues of this compound can be approached through several established methods for deuterium labeling of piperazine derivatives and related structures. While specific synthetic routes for this exact molecule are not extensively documented in publicly available literature, general strategies can be inferred from the synthesis of similar deuterated compounds, such as piperazine-type phenothiazines and other N-alkyl acetamides. usask.canih.gov

A common and effective method involves the use of powerful reducing agents containing deuterium. One such reagent is lithium aluminum deuteride (B1239839) (LiAlD₄), which can be used to introduce deuterium atoms by reducing suitable precursor molecules. usask.ca For instance, a precursor containing an amide or imide within the piperazine ring structure could be reduced with LiAlD₄ to yield a piperazine ring labeled with deuterium atoms.

Another strategy is the late-stage hydrogen isotope exchange (HIE), which allows for the direct replacement of hydrogen atoms with deuterium on an already formed molecule. acs.org This can be achieved using various catalysts, such as iridium or rhodium complexes, in the presence of a deuterium source like heavy water (D₂O). acs.orgmdpi.com This method is advantageous as it can be applied towards the end of a synthetic sequence, minimizing the loss of expensive isotopic labels.

Below is a table summarizing potential synthetic strategies for the deuteration of this compound based on established methods for similar compounds.

Method Deuterium Source Precursor Type Description Potential Labeled Positions
Reductive AminationSodium borodeuteride (NaBD₄)Piperazinone precursorReduction of a piperazinone intermediate in the presence of a deuterium source to form the piperazine ring.Piperazine ring carbons
Lithium Aluminum Deuteride ReductionLithium aluminum deuteride (LiAlD₄)Amide or imide precursorA strong reducing agent that can introduce deuterium by reducing carbonyl groups within the piperazine precursor. usask.caPiperazine ring carbons
Catalytic Hydrogen Isotope ExchangeHeavy water (D₂O)Parent compoundA transition metal catalyst facilitates the exchange of hydrogen for deuterium atoms on the parent molecule. acs.orgPositions adjacent to the nitrogen atoms
Alkylation with Deuterated ReagentsDeuterated alkyl halide (e.g., CD₃I)Piperazine precursorIntroduction of a deuterated N,N-dimethylacetamide side chain using a deuterated alkylating agent.N,N-dimethyl groups

These synthetic approaches allow for the preparation of this compound with deuterium labels at specific positions, which is crucial for detailed metabolic studies.

Application in Metabolic Pathway Elucidation (in non-human systems)

The use of deuterated this compound is instrumental in elucidating its metabolic pathways in non-human biological systems, such as in vitro studies using liver microsomes or in vivo studies in animal models. researchgate.net By administering the deuterated compound, researchers can readily distinguish it and its subsequent metabolites from endogenous compounds using mass spectrometry. mdpi.comresearchgate.net

When a biological sample is analyzed, the mass spectrometer can be programmed to look for the characteristic isotopic signature of the deuterated compound and its potential metabolites. Each metabolite will retain some or all of the deuterium label, resulting in a unique mass spectrum that allows for its identification and quantification.

Common metabolic transformations for piperazine-containing compounds include hydroxylation, N-dealkylation, and opening of the piperazine ring. nih.gov For this compound, potential metabolic pathways that could be investigated using deuterated analogues include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the piperazine ring or the N,N-dimethyl groups.

N-dealkylation: The removal of one or both methyl groups from the acetamide (B32628) moiety.

Piperazine Ring Opening: The cleavage of the piperazine ring, leading to the formation of linear metabolites. usask.ca

The table below outlines how deuterated analogues could be used to identify these potential metabolic pathways.

Metabolic Pathway Expected Metabolite Structure Utility of Deuterated Analogue
Hydroxylation of Piperazine RingAddition of an -OH group to a carbon on the piperazine ring.The resulting metabolite would have a mass corresponding to the addition of an oxygen atom to the deuterated parent compound, confirming its origin.
N-demethylationRemoval of a -CH₃ group from the N,N-dimethylacetamide moiety.If the methyl groups are deuterated (e.g., -N(CD₃)₂), the loss of a deuterated methyl group would be easily detectable by the mass shift.
Piperazine Ring CleavageOpening of the piperazine ring to form an ethylenediamine (B42938) derivative. nih.govDeuterium labels on the piperazine ring would be retained in the resulting linear metabolite, allowing for its unambiguous identification. usask.ca

By employing these advanced analytical methods, a comprehensive understanding of the metabolic fate of this compound in non-human systems can be achieved, which is a critical step in preclinical research and development.

Future Research Directions and Potential Applications in Chemical Science

Exploration of Novel Synthetic Pathways for Scalability

The synthesis of N,N-Dimethyl-2-(piperazin-2-yl)acetamide presents unique challenges and opportunities, primarily due to the specific connectivity at the C2 position of the piperazine (B1678402) ring, which imparts chirality and differential reactivity of the two nitrogen atoms. Future research into scalable synthetic pathways is essential for enabling its broader investigation and application.

Current synthetic strategies for related piperazine amides often involve the reaction of a piperazine with a haloacetamide derivative or multi-component reactions. For instance, the synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide, an intermediate for the drug Ranolazine, is achieved by reacting piperazine with 2-chloro-N-(2,6-xylyl)acetamide. google.comgoogle.com However, these methods often employ a large excess of piperazine to avoid disubstitution and are tailored for substitution at the N1 position. google.com

For the C2 substituted target molecule, novel strategies must be developed. One promising approach is the use of protected piperazine derivatives, such as N-Boc-piperazine, which can be elaborated and then deprotected. nih.gov Another avenue is the Ugi three-component coupling reaction, which has been successfully employed to create complex piperazine amide scaffolds. nih.gov The exploration of enzymatic or chemo-enzymatic methods could also offer a highly selective and scalable route to the desired enantiomerically pure compound.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesKey Challenges for Scalability
Alkylation of Piperazine Utilizes readily available starting materials.Poor selectivity between N1 and N4; risk of disubstitution; requires large excess of piperazine. google.com
Ring-forming Reactions High control over substituent placement.Often multi-step; may require harsh conditions or expensive catalysts.
Ugi 3-Component Reaction Rapid assembly of complex structures from simple precursors. nih.govRequires specific functional groups; optimization can be complex.
Enzymatic Resolution High enantioselectivity; mild reaction conditions.Enzyme discovery and optimization; substrate scope may be limited.

Future efforts should focus on developing a convergent synthesis that is cost-effective, high-yielding, and provides robust control over stereochemistry, making this valuable chemical scaffold more accessible for large-scale applications.

Design and Synthesis of Advanced Functional Materials Incorporating the Moiety

The unique structural features of this compound, including its diamine structure and amide functionality, make it an attractive building block for advanced functional materials. The piperazine ring is a common motif in coordination polymers and other materials. rsc.orgwikipedia.org

The two nitrogen atoms of the piperazine ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. wikipedia.org The presence of the N,N-dimethylacetamide side chain can be used to tune the properties of these materials, such as pore size, polarity, and stability. For example, a polymeric compound with the composition [Zn(quin)2(pz)]n has been isolated, demonstrating the ability of the piperazine ring to bridge metal centers. rsc.orgrsc.org By incorporating the chiral this compound moiety, it may be possible to synthesize chiral MOFs with applications in asymmetric catalysis or enantioselective separations.

Furthermore, the secondary amine in the piperazine ring provides a reactive handle for grafting the molecule onto polymer backbones or surfaces, creating functionalized materials for applications in areas such as solid-phase synthesis, catalysis, or as agents for detecting latent fingerprints. researchgate.net

Further Elucidation of Biological Mechanisms of Action (non-human focus)

While extensive research on the specific biological activity of this compound is limited, the piperazine-amide scaffold is prevalent in compounds with diverse pharmacological effects. smolecule.com Derivatives of piperazine are known to interact with a variety of biological targets, including receptors and ion channels. smolecule.com

For example, a series of piperazine amides have been identified as state-dependent inhibitors of the NaV1.7 sodium channel, a compelling target for non-human toxicological and physiological studies. nih.gov Other related compounds, such as N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide, have been identified as modulators of ATP binding cassette (ABC) transporters, which are crucial in cellular detoxification and transport processes across various organisms. evitachem.com

Future research should focus on screening this compound against a broad panel of non-human biological targets. Investigating its effects on microbial enzymes or ion channels in invertebrates could uncover novel antimicrobial or insecticidal properties. smolecule.com The compound's potential to chelate metal ions could also be explored for its effect on metalloenzymes in lower organisms.

Development of Structure-Based Design Strategies for Targeted Applications

Structure-based design is a powerful tool for optimizing the interaction of a molecule with a specific biological target. The this compound scaffold offers multiple points for chemical modification to enhance potency and selectivity.

Computational methods, such as molecular docking, can be used to predict the binding mode of this compound within the active site of a target protein. researchgate.net This information can guide the synthesis of new derivatives with improved binding affinity. For instance, in the development of NaV1.7 inhibitors, structure-activity relationship (SAR) studies revealed that methylation of a secondary amide resulted in a significant loss of potency, highlighting the importance of a hydrogen-bond donor at that position. nih.gov

Similar SAR studies could be conducted on derivatives of this compound. Modifications could include:

Substitution on the second piperazine nitrogen: Introducing different alkyl or aryl groups could probe interactions with hydrophobic pockets in a binding site.

Modification of the dimethylamide: Altering the amide substituents could influence solubility and hydrogen bonding capacity.

Stereochemistry: Synthesizing and testing both enantiomers of the compound is crucial, as biological targets are chiral and will likely exhibit stereospecific binding.

These strategies, combining computational modeling with synthetic chemistry, will be key to developing targeted applications for this versatile scaffold. nih.gov

Role in Academic Teaching and Research

This compound serves as an excellent model compound for academic teaching and research in organic and medicinal chemistry. Its structure incorporates several important functional groups and stereochemical concepts.

In an educational setting, its synthesis can be used to illustrate key reactions such as amide bond formation, N-alkylation, and the use of protecting groups. The analysis of its spectroscopic data (NMR, IR, Mass Spectrometry) provides a valuable exercise for students in structure elucidation.

As a research tool, it can be used as a versatile building block or scaffold for creating libraries of new compounds for biological screening. smolecule.comnih.gov Its defined three-dimensional structure, owing to the chiral center and the piperazine ring which can adopt chair or boat conformations, makes it a useful probe for studying molecular recognition at biological targets.

Contribution to Fundamental Understanding of Amide-Piperazine Chemistry

The study of this compound can contribute significantly to the fundamental understanding of amide-piperazine chemistry. The interplay between the electron-withdrawing acetamide (B32628) group and the basic nitrogen atoms of the piperazine ring influences the compound's electronic properties, conformation, and reactivity.

The acetamide substitution is expected to reduce the basicity of the adjacent nitrogen atom. smolecule.com Determining the pKa values for both nitrogen atoms of this compound would provide valuable data on the electronic effects of C2-substitution, which can be compared to the more common N1-substituted piperazines.

Furthermore, the compound can participate in a variety of chemical reactions, including oxidation, reduction, and further substitution at the secondary amine. smolecule.com A systematic study of these reactions would expand the synthetic utility of this scaffold. The compound's ability to act as a ligand in coordination chemistry also warrants further investigation to understand how the C2-substituent influences its coordination modes and the properties of the resulting metal complexes. rsc.orgwikipedia.org

Q & A

Basic: What are the common synthetic routes for preparing N,N-Dimethyl-2-(piperazin-2-yl)acetamide, and what factors influence reaction efficiency?

The synthesis typically involves nucleophilic substitution or condensation reactions between piperazine derivatives and activated acetamide precursors. Key factors include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (reflux conditions often required for complete conversion), and catalyst use (e.g., potassium carbonate for deprotonation). Optimization of stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for high yields .

Advanced: How can researchers optimize regioselectivity in piperazine ring functionalization during this compound synthesis?

Regioselectivity challenges arise due to piperazine's symmetry. Strategies include:

  • Directing groups : Boc protection at specific nitrogen atoms to bias reactivity.
  • Kinetic control : Low-temperature reactions (-20°C to 0°C) to favor less thermodynamically stable products.
  • Computational pre-screening : DFT methods (e.g., Gaussian 16) to model transition states and predict regiochemical outcomes.
    Recent studies show steric hindrance from dimethylacetamide groups inherently biases substitution toward less hindered positions .

Basic: What spectroscopic techniques are critical for characterizing this compound's purity and structure?

Essential techniques include:

  • NMR : ¹H/¹³C spectra verify acetamide methyl groups (δ 2.8–3.1 ppm) and piperazine proton environments (δ 2.5–3.5 ppm).
  • FT-IR : Amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) confirm carbonyl and N-H bending.
  • HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 200.1294 for C₈H₁₇N₃O).
  • HPLC : Purity assessment using reverse-phase C18 columns (UV detection at 210–220 nm) .

Advanced: How can crystallographic data resolve contradictions in proposed tautomeric forms of this compound derivatives?

Single-crystal X-ray diffraction (SHELXL-2018) determines bond lengths and angles to distinguish tautomers. For example:

  • Keto form : C=O bond length <1.24 Å.
  • Enol form : O-H···N hydrogen bonds (<2.0 Å).
    Refinement of thermal displacement parameters (Ueq) and residual electron density maps (>3σ) can confirm dominant tautomeric states. Recent studies show dimethyl groups sterically disfavor enolization .

Basic: What in vitro assays are typically employed to evaluate the antimicrobial potential of this compound analogs?

Standard assays include:

  • Broth microdilution : MIC determination against S. aureus (ATCC 29213) and E. coli (ATCC 25922).
  • Agar diffusion : Zone of inhibition measurements (24–48 hr incubation).
  • Time-kill kinetics : Log-phase reduction analysis (0–24 hr sampling).
    Controls require solvent blanks and reference antibiotics (e.g., ciprofloxacin) .

Advanced: What computational strategies effectively predict the ADMET profiles of this compound derivatives?

Hybrid QSAR models combining 3D molecular descriptors (e.g., VolSurf+ parameters) and machine learning (random forests, SVM) achieve >80% accuracy in predicting:

  • BBB penetration : LogBB values calculated from polar surface area (<90 Ų favorable).
  • Hepatic clearance : Cytochrome P450 3A4 docking scores (AutoDock Vina).
    Recent work integrates molecular dynamics simulations of plasma protein binding (e.g., human serum albumin) to refine bioavailability predictions .

Basic: How does the corrosion inhibition efficiency of this compound derivatives vary between acidic media (HCl vs. H₂SO₄)?

Studies show higher inhibition efficiency in 1N H₂SO₄ (92.46%) compared to 1N HCl (85.3%) due to stronger chemisorption via sulfate anion coordination. Weight loss experiments (ASTM G31-72) and electrochemical impedance spectroscopy confirm this trend, with Langmuir isotherm R² values >0.98 indicating monolayer adsorption .

Advanced: What mechanistic insights explain the pH-dependent solubility of this compound in physiological buffers?

The piperazine ring's pKa (~9.8 for secondary amines) dictates protonation states:

  • pH <7 : Dicationic forms dominate, increasing aqueous solubility (logP ~0.5) but reducing membrane permeability.
  • pH >8 : Deprotonation reduces solubility (logP ~1.8).
    UV-Vis titration curves (λmax 260 nm) and ¹H NMR pH titrations validate these transitions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Required measures include:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste.
  • Emergency procedures : Eye wash stations and showers per OSHA guidelines .

Advanced: How can researchers resolve discrepancies between in silico predicted and experimentally observed biological activities of this compound analogs?

Discrepancies may arise from off-target interactions or metabolite interference. Strategies include:

  • Metabolite identification : LC-MS/MS to detect active/inactive derivatives (e.g., N-oxides).
  • SPR biosensor assays : Measure real-time binding kinetics (e.g., Biacore T200).
  • Proteomics profiling : Thermal shift assays (TSA) to identify unexpected protein targets.
    Case studies highlight piperazine N-oxidation altering pharmacodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.